molecular formula C18H15NNa2O7S2 B12512502 Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate

Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate

Cat. No.: B12512502
M. Wt: 467.4 g/mol
InChI Key: BIPPKCSTYKCFHX-UHFFFAOYSA-L
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Description

Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate is a complex organic compound with a molecular formula of C18H15NNa2O7S2. This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a sulfonatosulfanyl group. It is primarily used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH). The resulting Fmoc-protected amino acid is then reacted with sodium sulfite (Na2SO3) to introduce the sulfonatosulfanyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise addition of the Fmoc group and subsequent sulfonatosulfanyl group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The sulfonatosulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The Fmoc group can be removed through reduction reactions, typically using reagents like piperidine.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate involves the protection of amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective addition of amino acids. The sulfonatosulfanyl group enhances the solubility of the compound in aqueous solutions, facilitating its use in various biochemical reactions .

Comparison with Similar Compounds

Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate can be compared with other Fmoc-protected amino acids:

Conclusion

This compound is a versatile compound with significant applications in peptide synthesis, scientific research, and industrial processes. Its unique structure and chemical properties make it a valuable tool in various fields of study.

Properties

Molecular Formula

C18H15NNa2O7S2

Molecular Weight

467.4 g/mol

IUPAC Name

disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate

InChI

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2

InChI Key

BIPPKCSTYKCFHX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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